molecular formula C16H16Cl2N2O2S B11012871 (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

Cat. No.: B11012871
M. Wt: 371.3 g/mol
InChI Key: BRFSGOICSPIYDV-UHFFFAOYSA-N
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Description

(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound featuring a thiazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

The piperidine moiety can be synthesized separately through the hydrogenation of pyridine derivatives or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

The final step involves coupling the thiazole and piperidine fragments. This can be done through nucleophilic substitution reactions, where the thiazole derivative reacts with the piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the thiazole ring to a more saturated form using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the thiazole and phenyl rings can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the thiazole or phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone may be studied for its potential biological activities. Compounds containing thiazole and piperidine rings are known to exhibit a range of biological effects, including antimicrobial, antifungal, and anticancer activities .

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. The presence of the thiazole ring suggests possible applications in the development of drugs targeting specific enzymes or receptors involved in disease processes .

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The piperidine moiety may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone apart is the combination of both thiazole and piperidine rings in a single molecule. This unique structure may confer a distinct set of biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16Cl2N2O2S

Molecular Weight

371.3 g/mol

IUPAC Name

(2-chloro-5-methyl-1,3-thiazol-4-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

InChI

InChI=1S/C16H16Cl2N2O2S/c1-10-13(19-15(18)23-10)14(21)20-8-6-16(22,7-9-20)11-2-4-12(17)5-3-11/h2-5,22H,6-9H2,1H3

InChI Key

BRFSGOICSPIYDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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